Enantiomeric Identity: (R)- vs (S)-Configuration Determines Asymmetric Induction Capability
The (R)-enantiomer of 4-[amino(cyclopropyl)methyl]phenol is a single, stereodefined building block. The corresponding (S)-enantiomer (CAS 1213534-37-2, although for the 4‑methoxy analog) carries an inverted stereocenter that would produce the opposite sense of asymmetric induction in any diastereoselective transformation [1]. While no published head‑to‑head catalytic study exists for this exact scaffold, the principle that chirality‑matched ligands and substrates yield different products than their enantiomers is a fundamental tenet of asymmetric synthesis [2]. Procurement of the (R)-isomer is therefore mandatory when a specific chiral outcome is desired; substitution with the (S)-isomer would invert the stereochemical result.
| Evidence Dimension | Absolute configuration and its predicted impact on asymmetric induction |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (theoretical, based on single‑enantiomer specification [3]) |
| Comparator Or Baseline | 100% (S)-enantiomer (theoretical); racemic mixture (0% e.e.) |
| Quantified Difference | Not measured directly; difference is qualitative (opposite enantiomer → opposite asymmetric induction). |
| Conditions | In silico / principle; no experimental head‑to‑head chiral catalysis data available for this scaffold. |
Why This Matters
For any application where the absolute stereochemistry of the downstream product is critical (e.g., chiral drug candidates, ligands for enantioselective catalysis), the (R)-enantiomer must be used; the (S)-enantiomer would give the opposite product configuration.
- [1] Shanghai Changyan Chemical Technology Co., Ltd. Product catalog: CY39506 (1R)-cyclopropyl(4-methoxyphenyl)methanamine and CY39507 (1S)-cyclopropyl(4-methoxyphenyl)methanamine. Changyan Chem (2025). View Source
- [2] Eliel, E.L. & Wilen, S.H. Stereochemistry of Organic Compounds. Wiley-Interscience (1994) – general principle of enantiomer‑dependent reactivity. View Source
- [3] Cool Pharm. Product specification: 4-[(R)-amino(cyclopropyl)methyl]phenol, single (R)-enantiomer. Shanghai Cool Pharm Biotechnology Co., Ltd. (2025). View Source
